Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
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Overview
Description
Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as potassium carbonate in a solvent like 1,4-dioxane under reflux conditions . This reaction yields the desired imidazo[2,1-b]thiazole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a probe for studying enzyme functions and receptor interactions.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy production, leading to its death.
Comparison with Similar Compounds
Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate can be compared with other similar compounds in the imidazo[2,1-b]thiazole family:
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a benzene ring fused to the imidazo[2,1-b]thiazole core, offering different biological activities.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to its methyl-substituted counterparts .
Properties
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2S/c1-2-16-7(15)5-6(9(10,11)12)13-8-14(5)3-4-17-8/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISWXFNHJOVTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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